![molecular formula C11H17N3 B14196366 n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine CAS No. 922337-50-6](/img/structure/B14196366.png)
n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine: is a chemical compound that features a cyclopropyl group attached to a dimethylamino moiety, which is further connected to a pyridin-3-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine typically involves the reaction of cyclopropylmethylamine with pyridin-3-amine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
N-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[1-(Dimethylamino)methyl]cyclopropyl}methanol
- N-{[1-(Dimethylamino)ethyl]pyridin-3-amine}
Uniqueness
N-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the dimethylamino moiety enhances its reactivity and potential interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
922337-50-6 |
|---|---|
Formule moléculaire |
C11H17N3 |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-[[1-(dimethylamino)cyclopropyl]methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H17N3/c1-14(2)11(5-6-11)9-13-10-4-3-7-12-8-10/h3-4,7-8,13H,5-6,9H2,1-2H3 |
Clé InChI |
LZSTVIQHWNNECH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CC1)CNC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




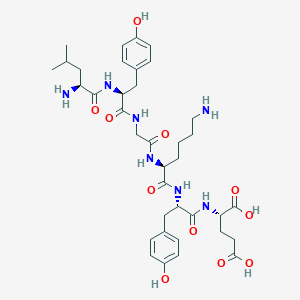
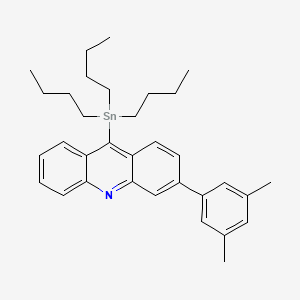
![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
![(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14196327.png)
![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)
![trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane](/img/structure/B14196356.png)
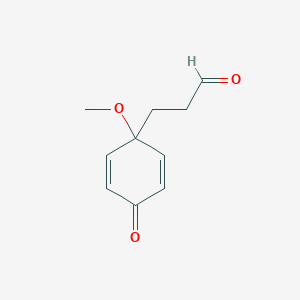
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
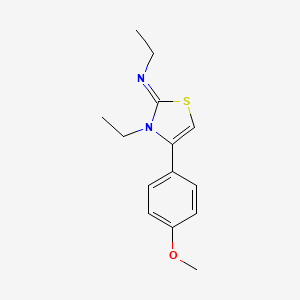
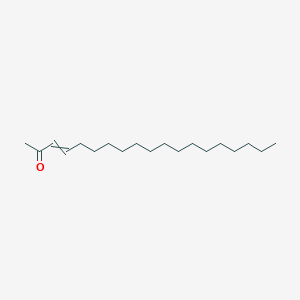
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
